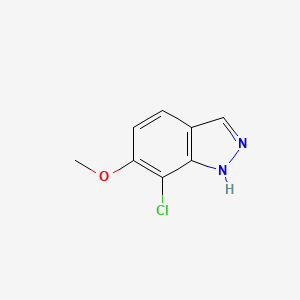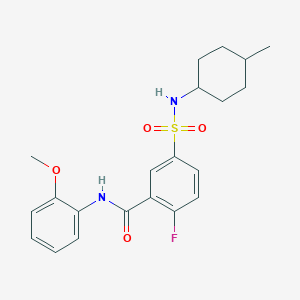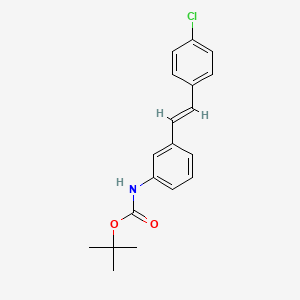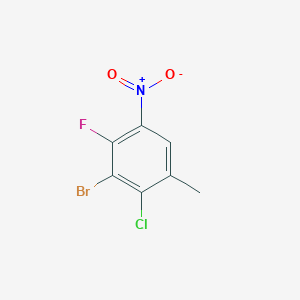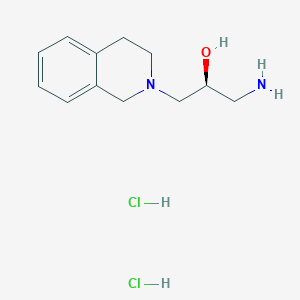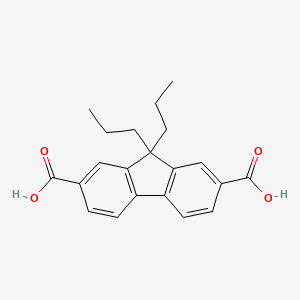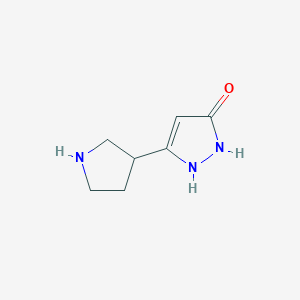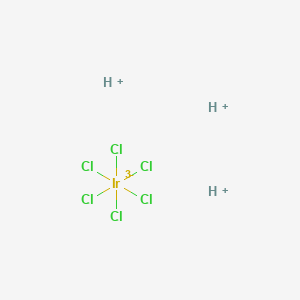
Iridate(3-), hexachloro-, hydrogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a hydrate and is often referred to as dihydrogen hexachloroiridate(IV) hydrate or hexachloroiridium(IV) acid hydrate . It is a significant compound in the field of inorganic chemistry due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrogen hexachloroiridate(IV) can be synthesized through the reaction of iridium metal or iridium oxide with hydrochloric acid and chlorine gas. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
Ir+6HCl+3Cl2→H2IrCl6+2H2O
The compound can also be prepared by dissolving iridium in aqua regia (a mixture of nitric acid and hydrochloric acid) followed by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, hydrogen hexachloroiridate(IV) is produced by treating iridium-containing ores with chlorine gas and hydrochloric acid. The resulting solution is then purified through crystallization or precipitation techniques to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen hexachloroiridate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds or elemental iridium.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as ammonia or phosphines under controlled conditions.
Major Products Formed
Oxidation: Formation of iridium(V) or iridium(VI) compounds.
Reduction: Formation of iridium(III) compounds or elemental iridium.
Substitution: Formation of various iridium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Hydrogen hexachloroiridate(IV) has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of hydrogen hexachloroiridate(IV) involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons and protons, thereby accelerating reaction rates. The compound interacts with molecular targets such as substrates in catalytic cycles, leading to the formation of desired products .
Vergleich Mit ähnlichen Verbindungen
Hydrogen hexachloroiridate(IV) can be compared with other similar compounds such as:
Ammonium hexachloroiridate(IV): Similar in structure but contains ammonium ions instead of hydrogen ions.
Sodium hexachloroiridate(IV): Contains sodium ions and is used in different applications.
Potassium hexachloroiridate(IV): Contains potassium ions and has distinct properties and uses.
Hydrogen hexachloroiridate(IV) is unique due to its high solubility in water and its ability to form stable complexes with various ligands, making it highly versatile in both research and industrial applications .
Eigenschaften
Molekularformel |
Cl6H3Ir |
|---|---|
Molekulargewicht |
407.9 g/mol |
IUPAC-Name |
hexachloroiridium(3-);hydron |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+3/p-3 |
InChI-Schlüssel |
BFRMIVGBOLXIGM-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].[H+].[H+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


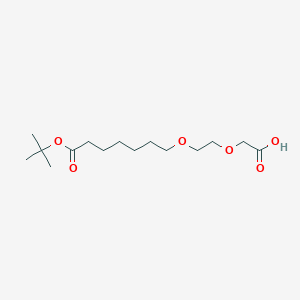
![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
![5-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B12841957.png)
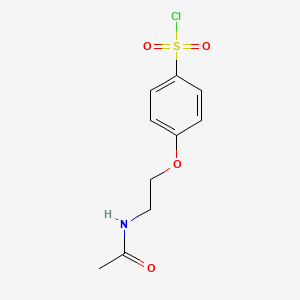
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
